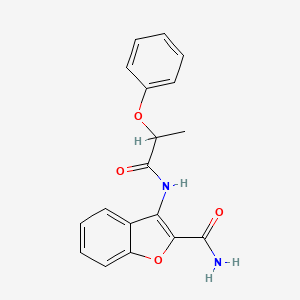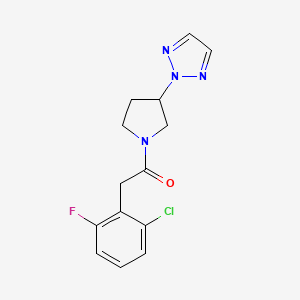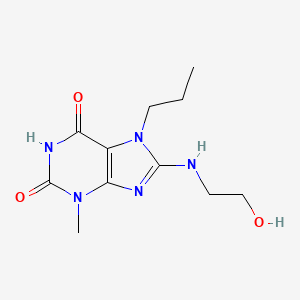![molecular formula C24H18ClN5O3S B2541233 N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 893784-36-6](/img/structure/B2541233.png)
N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antibacterial and antimicrobial activities. A study on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which share structural similarities with the compound , demonstrated good antibacterial potency against various strains (M. M. Gineinah, 2001). Another research effort synthesized quinazoline-4-one/4-thione derivatives, showing antimicrobial, analgesic, and anti-inflammatory activities, highlighting the versatility of quinazoline scaffolds in drug development (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Anticancer Activity
Quinazoline derivatives have also been investigated for their potential anticancer properties. A study involving ultrasound-promoted synthesis of thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives, including those with structural features similar to the target compound, found significant in-vitro anticancer activities against multiple human tumor cell lines (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, A. P. Nikalje, 2016).
Anticonvulsant and Anti-Inflammatory Effects
The anticonvulsant and anti-inflammatory potential of quinazoline derivatives have been highlighted in several studies. For instance, newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones were synthesized and evaluated as potential anticonvulsant agents, with some compounds showing promising results (Archana., V. K. Srivastava, Ashok Kumar, 2002).
Nematocidal Activity
Quinazoline derivatives have been explored for their nematocidal activities. A particular study synthesized 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety and evaluated them for nematocidal activity against Bursaphelenchus xylophilus, with some compounds showing high efficacy (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).
Enzyme Inhibition
Quinazoline compounds have been synthesized to target specific enzymes. For example, cyclic GMP phosphodiesterase inhibitors were developed from 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, demonstrating the potential for coronary artery disease treatment by dilating coronary arteries through specific enzyme inhibition (Y. Takase, T. Saeki, N. Watanabe, H. Adachi, S. Souda, I. Saito, 1994).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-33-20-5-3-2-4-18(20)27-23-29-30-22(32)17-11-8-15(12-19(17)28-24(30)34-23)21(31)26-13-14-6-9-16(25)10-7-14/h2-12H,13H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWJLIUPRMULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)




![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)


![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)
